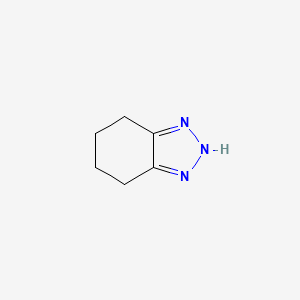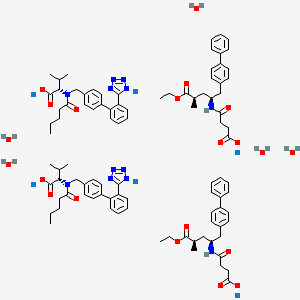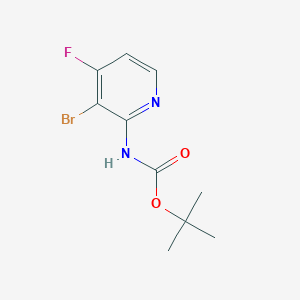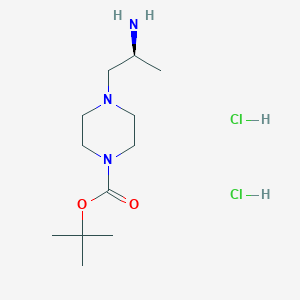![molecular formula C19H22BNO2 B8035996 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline is a remarkable chemical entity known for its intricate structure and versatile applications. This compound is characterized by its quinoline core, bonded to a tricyclic boron-containing moiety, making it unique among heterocyclic compounds. Its structural complexity lends itself to various applications in medicinal chemistry and material sciences.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically employed
Step 1: Functionalization of Quinoline
The quinoline core is first modified through electrophilic or nucleophilic substitution reactions to introduce necessary functional groups.
Reaction conditions: solvent choice (e.g., acetonitrile), temperature (60-80°C), and catalysts (e.g., palladium-based catalysts).
Step 2: Formation of Tricyclic Boron-Containing Fragment
The tricyclic boron-containing moiety is synthesized separately through cyclization reactions.
Reaction conditions: specific boronic acids, temperature (100-120°C), and catalysts (e.g., Lewis acids).
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound can involve continuous flow chemistry to ensure efficiency and high yield. Advanced purification techniques such as chromatography and recrystallization are also critical to obtaining pure compounds.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to quinoline N-oxides.
Reduction: : Reduction of the quinoline core may result in hydrogenated derivatives.
Substitution: : Various substitution reactions can introduce different functional groups onto the quinoline ring or boron moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing reagents like alkyl halides or sulfonic acids under controlled temperatures.
Major Products: The major products formed from these reactions can vary widely depending on the specific reagents and conditions, but often include functionalized quinoline derivatives and boron-containing heterocycles.
科学的研究の応用
Chemistry: In synthetic chemistry, this compound is a valuable intermediate for developing complex organic molecules.
Biology and Medicine: In the realm of biology and medicine, this compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Industrially, the compound can serve as a catalyst or a material for creating advanced polymers and electronic components.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate with DNA, while the boron-containing fragment can bind to enzyme active sites, thereby modulating their activity. This dual functionality makes it particularly potent in biological applications.
類似化合物との比較
When compared to similar compounds, 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline stands out due to its unique combination of a quinoline core and boron-containing tricyclic structure. Similar compounds may include:
8-Hydroxyquinoline: : Known for its metal chelating properties.
Boronic Acids: : Widely used in Suzuki coupling reactions.
This compound’s uniqueness lies in its combined structural elements, which impart distinctive chemical and biological properties.
特性
IUPAC Name |
8-[(1S,2S,6R,8S)-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)13-10-14(18)17-19(3,11-13)23-20(22-17)15-8-4-6-12-7-5-9-21-16(12)15/h4-9,13-14,17H,10-11H2,1-3H3/t13-,14+,17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWGDPGWRMOFA-BDEJMISXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C3CC(C3(C)C)CC2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2[C@H]3C[C@H](C3(C)C)C[C@]2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-(2-methoxyethyl)-4,5-dihydro-3{H}-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B8035917.png)

![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)




![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)






